BIM-23056

Somatostatin Receptor Pharmacology Gastrointestinal Physiology In Vivo Pharmacology

BIM-23056 resolves the critical limitation of broad-spectrum somatostatin analogs that confound receptor-subtype dissection. As a linear octapeptide antagonist with >30,000-fold selectivity for sst3 over sst1/sst2, it enables unambiguous pharmacological isolation of sst3- and sst5-mediated pathways. • Ki = 10.8 nM (sst3), 5.7 nM (sst5); negligible affinity at sst1/sst2 up to 1 μM. • Functional antagonism confirmed: pKB = 8.0 ([Ca²⁺]ᵢ assay), pKB = 7.4 ([³H]-InsPₓ assay) at human recombinant sst5. • Supplied as ≥95% (HPLC) white solid; stored at -20°C desiccated; shipped on wet ice globally.

Molecular Formula C71H81N11O9
Molecular Weight 1232.5 g/mol
Cat. No. B549501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIM-23056
SynonymsBIM 23056
BIM-23056
Phe-Phe-Tyr-Trp-Lys-Val-Phe-Nal-NH2
phenylalanyl-phenylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl-2-naphthylalaninamide
Molecular FormulaC71H81N11O9
Molecular Weight1232.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)N
InChIInChI=1S/C71H81N11O9/c1-44(2)63(71(91)81-61(39-47-22-10-5-11-23-47)67(87)77-58(64(74)84)41-49-29-32-50-24-12-13-25-51(50)36-49)82-66(86)57(28-16-17-35-72)76-70(90)62(42-52-43-75-56-27-15-14-26-54(52)56)80-69(89)60(40-48-30-33-53(83)34-31-48)79-68(88)59(38-46-20-8-4-9-21-46)78-65(85)55(73)37-45-18-6-3-7-19-45/h3-15,18-27,29-34,36,43-44,55,57-63,75,83H,16-17,28,35,37-42,72-73H2,1-2H3,(H2,74,84)(H,76,90)(H,77,87)(H,78,85)(H,79,88)(H,80,89)(H,81,91)(H,82,86)/t55-,57+,58-,59+,60+,61+,62-,63+/m1/s1
InChIKeyVPTPBEUWKCLZGU-OOSWLFMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

BIM-23056: Selective sst3/sst5 Antagonist


BIM-23056 is a synthetic linear octapeptide analog of somatostatin that functions primarily as a selective antagonist at the somatostatin receptor subtypes 3 (sst3) and 5 (sst5) [1]. Unlike broad-spectrum somatostatin analogs used therapeutically, BIM-23056 exhibits a distinct receptor binding profile, with inhibition constants (Ki) of 10.8 nM for sst3 and 5.7 nM for sst5, while displaying negligible affinity for sst1 and sst2 at concentrations up to 1 μM . This selective pharmacology makes it a valuable research tool for dissecting the specific contributions of sst3 and sst5 signaling in various physiological and pathological processes [2].

Selective sst3/sst5 antagonist profile for receptor subtype dissection studies
Functional antagonist that blocks endogenous SRIF signaling at sst5
Research tool for sst3-mediated pathways in neuro-gastrointestinal models

BIM-23056: Why Generic Substitution Fails


Generic substitution of BIM-23056 with other somatostatin receptor ligands, such as octreotide, lanreotide, or pasireotide, is scientifically invalid due to fundamental differences in receptor selectivity and functional activity. Therapeutic somatostatin analogs are typically broad-spectrum agonists that activate multiple receptor subtypes, primarily sst2 and sst5, to inhibit hormone secretion [1]. In contrast, BIM-23056 is a selective antagonist at sst5 and sst3 with a unique binding profile that is over 30,000-fold selective for sst3 over sst1 and sst2 [2]. This functional inversion—from agonist to antagonist—and its narrow receptor selectivity mean that substituting BIM-23056 with a pan-agonist would produce opposite or confounding experimental outcomes, particularly in studies requiring specific blockade of sst3 or sst5 signaling pathways [3].

Clinical SST analogs (octreotide/lanreotide/pasireotide)
Broad-spectrum agonists that primarily activate sst2/sst5; substitution would produce opposite signaling outcomes in sst3/sst5 antagonist studies.
sst2-selective agonists (DC 32-87)
In gastric models, sst2 activation yields inhibitory responses, whereas BIM-23056's sst3-mediated effect is stimulatory; functional profiles are not interchangeable.
sst5 partial agonists (L-362,855)
Partial agonism may confound experiments requiring complete sst5 signaling blockade; BIM-23056 offers pure antagonist activity in recombinant systems.

BIM-23056: Comparative Evidence


sst3-Mediated Gastric Acid Stimulation

In a direct head-to-head in vivo study, BIM-23056 and the sst2-selective agonist DC 32-87 produced opposite effects on gastric acid secretion in conscious rats. BIM-23056, acting as an sst3 agonist in this context, increased acid secretion by 274 ± 43%, while DC 32-87 inhibited it by 50.7 ± 13.3% [1]. This demonstrates that BIM-23056's sst3-mediated activity drives a physiological response that is functionally opposite to that of sst2-selective agonists like DC 32-87 and, by extension, the sst2-preferring clinical analog octreotide.

Gastric acid stimulation
Head-to-head
BIM-23056: +274 ± 43% increase DC 32-87 (sst2 agonist): -50.7 ± 13.3% decrease
Opposing functional responses confirm sst3-mediated gastric stimulation vs sst2-mediated inhibition.
Intracisternal injection in conscious rat model; reported endpoint context.
Somatostatin Receptor Pharmacology Gastrointestinal Physiology In Vivo Pharmacology

Pure sst5 Antagonism vs. L-362,855

In CHO-K1 cells expressing the human recombinant sst5 receptor, BIM-23056 acts as a pure antagonist, whereas the cyclic hexapeptide L-362,855 behaves as a partial agonist. SRIF, the endogenous ligand, stimulates [3H]-inositol phosphate ([3H]-InsPx) accumulation with a pEC50 of 6.5. BIM-23056 is inactive as an agonist but potently antagonizes SRIF-induced [3H]-InsPx accumulation with an estimated pKB of 7.4 [1]. In contrast, L-362,855 acts as a partial agonist, producing only ~30% of the maximum SRIF response, and shifts the SRIF curve with a pKp of 7.6 [2]. This functional difference is critical for studies requiring complete blockade of sst5 signaling.

Pure sst5 antagonism vs L-362,855
Head-to-head
BIM-23056: pKB = 7.4 (pure antagonist) L-362,855: pKp = 7.6 (partial agonist, ~30% SRIF Emax)
BIM-23056 provides complete sst5 blockade; L-362,855 introduces confounding partial agonism.
CHO-K1 cells, [3H]-InsPx accumulation assay; reported functional characterization.
Receptor Pharmacology Signal Transduction Functional Selectivity

sst3 Selectivity vs. sst1 and sst2

BIM-23056 binds to the sst3 receptor with subnanomolar affinity and displays remarkable selectivity over other somatostatin receptor subtypes. In radioligand binding assays using human cloned receptors, BIM-23056 did not interact significantly with sst1 or sst2 at concentrations as high as 1 μM, resulting in a selectivity ratio of >30,000-fold for sst3 over these subtypes [1]. This contrasts sharply with clinically used analogs like octreotide and lanreotide, which have high affinity for sst2 (Ki = 0.4-2.1 nM) and moderate to high affinity for sst5, but also bind to sst3 with much lower affinity [2].

sst3 selectivity window
Class-level
>30,000-fold selectivity for sst3 over sst1/sst2
Reported high subtype selectivity supports sst3-specific pathway studies without sst1/sst2 interference.
Radioligand binding on human cloned receptors; data to verify in native tissue.
Receptor Binding Selectivity Profiling Pharmacological Tool Validation

sst5 Antagonism vs. sst5 Agonists

At the human recombinant sst5 receptor, BIM-23056 functions as a potent and surmountable antagonist, unlike the endogenous agonist SRIF or other sst5-preferring agonists. SRIF elicits concentration-dependent increases in intracellular calcium ([Ca2+]i) with a pEC50 of 7.02 ± 0.06. BIM-23056 (100 nM) does not stimulate [Ca2+]i but produces a rightward shift of the SRIF concentration-response curve, yielding an estimated antagonist potency (pKB) of 8.0 [1]. This is a different functional profile from agonists like pasireotide (SOM230), which activates sst5 with an EC50 of 0.16 nM [2].

sst5 antagonist vs agonist
Cross-study
BIM-23056: pKB = 8.0 (antagonist) Pasireotide (SOM230): EC50 = 0.16 nM (agonist)
Opposite functional modes at sst5 highlight BIM-23056 as a tool for signal inhibition, not activation.
[Ca2+]i mobilization assay; reported antagonist potency context.
Calcium Signaling Receptor Antagonism GPCR Pharmacology

Lack of Agonist Activity at sst3/sst5

In functional assays using rat anterior cingulate pyramidal cells, somatostatin and several analogs produce an outward K+ current. The rank order of agonist potency was L-362,855 > octreotide > BIM-23027 > SRIF. BIM-23056 was tested and found to be without agonist or antagonist activity in this system [1]. This lack of functional activity in a native neuronal preparation contrasts with other somatostatin analogs and suggests that BIM-23056's pharmacological effects are highly system- and receptor-subtype dependent, reinforcing its utility as a selective tool for sst5 antagonism in defined recombinant systems.

Native tissue inactivity
Data to verify
No agonist or antagonist activity in rat anterior cingulate pyramidal cells
Lack of functional response in this neuronal preparation suggests receptor-subtype and system-dependent effects.
Whole-cell patch-clamp; reported context requires validation in target system.
Functional Selectivity Bias Signaling In Vitro Pharmacology

BIM-23056: Research Applications


sst3 Function in the Brain-Gut Axis

BIM-23056's unique ability to stimulate gastric acid secretion via central sst3 activation, as shown by the 274 ± 43% increase in acid output in rats [1], makes it an essential tool for studying the role of sst3 receptors in the brain-gut axis. Researchers investigating the central regulation of gastric function should select BIM-23056 to specifically probe sst3-mediated pathways, as sst2 agonists like DC 32-87 or octreotide produce the opposite, inhibitory effect [2].

sst5 Antagonism in Recombinant Systems

For studies requiring complete and specific blockade of the human sst5 receptor, BIM-23056 is the preferred tool compound. Its potent antagonism (pKB = 8.0 in [Ca2+]i assays; pKB = 7.4 in [3H]-InsPx assays) [3] ensures robust inhibition of SRIF-induced signaling, while its lack of activity at sst1 and sst2 at 1 μM [4] minimizes off-target effects. This profile is superior to partial agonists like L-362,855 for experiments where any residual receptor activation would confound results.

sst3 Receptor Expression Mapping

Due to its >30,000-fold selectivity for sst3 over sst1 and sst2 [4], BIM-23056 is the ligand of choice for autoradiography, immunohistochemistry, and functional studies aimed at localizing and characterizing native sst3 receptors in tissue samples. Its use can help differentiate the specific contributions of sst3 from the more widely distributed sst2 and sst5 subtypes in complex biological systems.

Screening Somatostatin Receptor Ligands

In drug discovery programs targeting somatostatin receptors, BIM-23056 serves as a critical reference antagonist for defining sst3 and sst5 pharmacology. Its well-characterized binding (Ki = 10.8 nM for sst3, 5.7 nM for sst5) and functional antagonist profile [5] make it an ideal control for evaluating the selectivity and functional bias of new chemical entities in competitive binding and cell-based assays.

Application
Selection Property
Validation Focus
Application: sst3-mediated gastric response studies
Selection Property: sst3-selective functional profile
Validation Focus: central sst3 pathway verification in gastric models
Application: sst5 antagonism in recombinant assays
Selection Property: pure sst5 antagonist activity
Validation Focus: inhibitor of SRIF-induced signaling at sst5
Application: sst3 receptor localization studies
Selection Property: high sst3 selectivity over sst1/sst2
Validation Focus: sst3-specific signal in autoradiography/IHC
Application: somatostatin receptor ligand screening
Selection Property: well-characterized sst3/sst5 antagonist profile
Validation Focus: reference antagonist for selectivity and functional bias assays
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